molecular formula C19H18F2N2O2S B2503004 1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole CAS No. 1226459-77-3

1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole

Cat. No.: B2503004
CAS No.: 1226459-77-3
M. Wt: 376.42
InChI Key: ZLXIENYOUJUYPG-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethoxy)phenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of difluoromethoxy and methoxy phenyl groups attached to an imidazole ring, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazole Ring: Starting with a suitable precursor, such as a substituted benzaldehyde, the imidazole ring is formed through a condensation reaction with an amine and a thiol under acidic or basic conditions.

    Introduction of Substituents: The difluoromethoxy and methoxy groups are introduced via nucleophilic substitution reactions. The difluoromethoxy group can be added using difluoromethylating agents, while the methoxy group is typically introduced through methylation reactions.

    Final Assembly: The ethylthio group is incorporated through a thiolation reaction, often using ethylthiol or its derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Difluoromethoxy)phenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the imidazole ring or other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced imidazole derivatives.

    Substitution Products: Various substituted phenyl or imidazole derivatives.

Scientific Research Applications

1-(4-(Difluoromethoxy)phenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole depends on its interaction with molecular targets. The compound may:

    Bind to Enzymes: Inhibit or activate specific enzymes, affecting biochemical pathways.

    Interact with Receptors: Modulate receptor activity, influencing cellular signaling.

    Disrupt Cellular Processes: Interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-2-(ethylthio)-5-phenyl-1H-imidazole: Lacks the difluoromethoxy group, resulting in different chemical properties.

    1-(4-(Trifluoromethoxy)phenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole: Contains a trifluoromethoxy group instead of a difluoromethoxy group, which may alter its reactivity and biological activity.

This detailed overview provides a comprehensive understanding of 1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-2-ethylsulfanyl-5-(4-methoxyphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2S/c1-3-26-19-22-12-17(13-4-8-15(24-2)9-5-13)23(19)14-6-10-16(11-7-14)25-18(20)21/h4-12,18H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXIENYOUJUYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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